molecular formula C14H15N B6166072 5-phenyl-2-propylpyridine CAS No. 81879-87-0

5-phenyl-2-propylpyridine

Cat. No.: B6166072
CAS No.: 81879-87-0
M. Wt: 197.27 g/mol
InChI Key: BVDPEOPUDQPYDO-UHFFFAOYSA-N
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Description

5-Phenyl-2-propylpyridine (: 81879-87-0 ) is an organic compound with the molecular formula C 14 H 15 N and a molecular weight of 197.28 g/mol. It is supplied with a guaranteed purity of 95% [ citation:1 ]. The structural backbone of this molecule, which features a pyridine ring substituted with a phenyl group and a propyl chain, makes it a valuable versatile building block in synthetic and medicinal chemistry [ citation:4 ]. While specific mechanistic studies for this exact compound are not extensively published in the available data, its structure suggests potential for development as a pharmacophore or chemical intermediate . Researchers can utilize this compound in the synthesis of more complex molecules for various applications, including drug discovery and materials science. Its properties are characterized by identifiers such as the InChIKey: BVDPEOPUDQPYDO-UHFFFAOYSA-N and the SMILES: CCCC1=NC=C(C=C1)C2=CC=CC=C2 [ citation:4 ]. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81879-87-0

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

5-phenyl-2-propylpyridine

InChI

InChI=1S/C14H15N/c1-2-6-14-10-9-13(11-15-14)12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3

InChI Key

BVDPEOPUDQPYDO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C=C1)C2=CC=CC=C2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 5 Phenyl 2 Propylpyridine and Analogues

Established Synthetic Routes to 5-Phenyl-2-propylpyridine

The traditional synthesis of this compound and its derivatives has relied on well-established organic reactions, primarily involving the construction of the pyridine (B92270) ring from acyclic precursors or the modification of a pre-existing phenylpyridine scaffold.

Alkylation Reactions of Phenylpyridine Precursors

One established approach to synthesizing 2-alkyl-5-phenylpyridines involves the functionalization of a pre-formed phenylpyridine core. While classical SN2-type alkylations with propyl halides can be challenging, modern cross-coupling reactions and C-H activation strategies have proven effective.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful methods for forming the crucial carbon-carbon bond between the pyridine and phenyl rings. For instance, 2-chloro-5-iodopyridine can be sequentially coupled, first with a propyl organometallic reagent and then with phenylboronic acid (or vice versa), to yield the target molecule.

More recently, direct C-H functionalization has emerged as a more atom-economical approach. Palladium-catalyzed C-H alkylation of 2-phenylpyridine (B120327) with alkyl iodides has been successfully developed. In this method, a palladacycle intermediate is formed, which then reacts with the alkyl iodide to introduce the alkyl group at the ortho-position of the phenyl ring. While this typically yields 2-(alkylphenyl)pyridines, modifications in directing groups or reaction conditions can potentially be explored to achieve alkylation at the desired position on the pyridine ring.

A plausible reaction scheme for the palladium-catalyzed C-H alkylation of 2-phenylpyridine is initiated by the formation of a palladacycle, which then undergoes oxidative addition with an alkyl iodide, followed by reductive elimination to yield the alkylated product and regenerate the palladium catalyst nih.gov.

PrecursorReagentCatalystSolventTemperature (°C)Yield (%)Reference
2-PhenylpyridinePropyl iodidePd(OAc)₂ / Ag₂CO₃t-AmylOH/CH₃CN120Varies nih.govresearchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed C-H Alkylation of 2-Phenylpyridine.

Condensation and Cyclization Strategies for Pyridine Ring Formation

A widely used and versatile method for constructing the pyridine ring itself is through condensation and cyclization reactions of aldehydes and amines. A relevant example is the synthesis of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (DHP), an analogue of the target compound. This reaction involves the condensation of butyraldehyde and aniline in the presence of an acid catalyst, such as acetic acid.

The general procedure involves mixing butyraldehyde and aniline, followed by the addition of acetic acid while controlling the temperature. The mixture is then heated to promote cyclization and dehydration, ultimately forming the dihydropyridine product.

AldehydeAmineCatalystSolventTemperature (°C)Yield (%)Reference
ButyraldehydeAnilineAcetic AcidWater20 -> Reflux~46-59 nih.govresearchgate.net

Table 2: Typical Reaction Conditions for the Synthesis of a this compound Analogue via Condensation and Cyclization.

Novel and Optimized Synthetic Approaches for Pyridine Derivatives

Continuous research in synthetic methodology has led to the development of novel and more efficient ways to construct substituted pyridine rings, often with improved yields, milder reaction conditions, and greater functional group tolerance.

Metal-Free Cycloaddition Reactions

Metal-free cycloaddition reactions, particularly [4+2] cycloadditions or Diels-Alder reactions, represent a powerful and atom-economical strategy for pyridine synthesis. These reactions typically involve the combination of a 1-aza- or 2-azadiene with a suitable dienophile to construct the six-membered ring.

For instance, a three-component synthesis of polysubstituted pyridines has been developed based on the in-situ generation of 2-azadienes from an aza-Wittig reaction, which then undergo a Diels-Alder reaction with an enamine nih.gov. This approach allows for the rapid assembly of diverse pyridine structures from readily available starting materials. Another strategy involves the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides, which initially form isopyridine adducts that can be converted to fully aromatic pyridines upon heating or treatment with a base acs.org.

Inverse electron-demand Diels-Alder reactions of 1,2,4-triazines with enamines are also a well-established method for pyridine synthesis, where the initial cycloadduct expels a molecule of nitrogen to form the aromatic pyridine ring acs.org. These metal-free approaches offer the advantage of avoiding potentially toxic and expensive metal catalysts.

Diene ComponentDienophile ComponentConditionsProduct TypeReference
2-Azadiene (in situ)EnamineTwo-pot, thermalTri- and tetrasubstituted pyridines nih.gov
VinylalleneSulfonyl cyanideThermal or base-mediatedHighly substituted pyridines acs.org
1,2,4-TriazineEnamineThermalSubstituted pyridines acs.org

Table 3: Examples of Metal-Free Cycloaddition Reactions for Pyridine Synthesis.

Transition Metal-Catalyzed C-H Functionalization for Pyridine Synthesis

Transition metal-catalyzed C-H functionalization has revolutionized the synthesis of substituted aromatic compounds, including pyridines. This approach allows for the direct formation of C-C or C-heteroatom bonds at positions that might be difficult to access through traditional methods.

As mentioned in section 2.1.1, palladium-catalyzed C-H alkylation of 2-phenylpyridine can be used to introduce alkyl groups nih.govresearchgate.net. Rhodium catalysts have also been shown to be effective for the regioselective alkylation of 2-phenylpyridines with terminal alkenes via C-H bond activation rsc.org. This reaction typically occurs at the ortho position of the phenyl ring, directed by the pyridine nitrogen.

Ruthenium catalysts have been employed for the meta-selective C-H alkylation of 2-phenylpyridines using visible light photoredox catalysis. This method allows for the introduction of alkyl groups at the meta position of the phenyl ring, a challenging transformation to achieve selectively by other means.

Phenylpyridine SubstrateAlkylating AgentCatalystDirecting GroupPosition FunctionalizedReference
2-PhenylpyridineAlkyl iodidePalladiumPyridine NitrogenPhenyl ortho nih.govresearchgate.net
2-PhenylpyridineTerminal alkeneRhodiumPyridine NitrogenPhenyl ortho rsc.org
2-PhenylpyridineAlkyl halideRuthenium (photoredox)Pyridine NitrogenPhenyl meta nih.govresearchgate.net

Table 4: Transition Metal-Catalyzed C-H Functionalization for the Alkylation of 2-Phenylpyridines.

Control of Reaction Rate and Temperature in Synthesis

The control of reaction parameters, particularly rate and temperature, is crucial for optimizing the yield and purity of the desired product in pyridine synthesis, especially in complex multi-step condensation and cyclization reactions.

In the synthesis of the DHP analogue, for example, it has been demonstrated that controlling the rate of addition of aniline to butyraldehyde and maintaining a low initial reaction temperature can improve the chemical yield. A staged heating process, where the reaction mixture is held at an intermediate temperature before reflux, can also enhance the recovery of the final product, likely by minimizing the formation of impurities that complicate purification.

Specifically, holding the reaction at a temperature below 45°C for an hour before heating to 75°C, and then to reflux, has been shown to improve the chemical yield of DHP. This careful temperature control likely influences the kinetics of the various competing condensation and side reactions, favoring the pathway that leads to the desired dihydropyridine.

Derivatization Strategies and Post-Synthetic Modifications

Post-synthetic modifications of this compound allow for the exploration of structure-activity relationships by systematically altering the molecule's functionality. Key derivatization strategies include oxidation of the pyridine nitrogen, substitution reactions on the pyridine ring, and the synthesis of more complex biaryl structures.

The oxidation of the nitrogen atom in the pyridine ring to form a pyridine N-oxide is a common and important transformation. This modification significantly alters the electronic properties of the pyridine ring, increasing its susceptibility to both electrophilic and nucleophilic attack. The resulting N-oxides are also valuable intermediates for further functionalization.

The N-oxidation of pyridine and its derivatives is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent due to its effectiveness and relatively mild reaction conditions. rsc.orgorganic-chemistry.orgthieme-connect.de Other oxidizing agents, such as hydrogen peroxide in the presence of a catalyst, can also be employed. arkat-usa.org For a substrate like this compound, the presence of an alkyl substituent generally leads to a high conversion to the corresponding N-oxide. arkat-usa.org The reaction involves the direct transfer of an oxygen atom from the peroxy acid to the lone pair of electrons on the pyridine nitrogen.

Table 1: Representative Conditions for Pyridine N-Oxide Formation

Oxidizing AgentSolventTemperature (°C)Typical Yield (%)
m-CPBADichloromethane (CH₂Cl₂)0 - 2585 - 95
Hydrogen Peroxide (H₂O₂) / Acetic AcidAcetic Acid70 - 8070 - 90
Methyltrioxorhenium (MTO) / H₂O₂Dichloromethane (CH₂Cl₂)20 - 25>90

The pyridine ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, although the regioselectivity is heavily influenced by the electronic nature of the pyridine nitrogen and the existing substituents.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) on the pyridine ring is more facile than on benzene (B151609), particularly at the 2-, 4-, and 6-positions (ortho- and para- to the nitrogen), which are electronically activated towards nucleophilic attack. For this compound, the positions most susceptible to nucleophilic attack are the 2- and 6-positions. These reactions typically require a good leaving group, such as a halide, on the ring. If a halogen were introduced at the 2- or 6-position, it could be displaced by a variety of nucleophiles.

Reactions can also occur at the propyl side chain, for instance, through free-radical halogenation, which would primarily take place at the benzylic-like position adjacent to the pyridine ring, followed by nucleophilic substitution of the resulting halide.

Table 2: Predicted Regioselectivity of Substitution Reactions on this compound

Reaction TypeReagent TypePredicted Position of SubstitutionRationale
Electrophilic Aromatic SubstitutionNitrating agents, Halogens3-positionThe deactivating effect of the pyridine nitrogen directs meta, and the 3-position is the only available meta position.
Nucleophilic Aromatic Substitution (on a halogenated derivative)Amines, Alkoxides2- or 6-positionThese positions are electronically activated for nucleophilic attack by the pyridine nitrogen.

The synthesis of unsymmetrical biaryl pyridine analogues of this compound represents a significant extension of its structural diversity. These compounds, which feature a third aryl group attached to the pyridine ring, can be prepared using modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, involving the palladium-catalyzed reaction of an organoboron compound with an organohalide. beilstein-journals.orgnih.govnih.govresearchgate.netnih.gov

A plausible synthetic route to an unsymmetrical biaryl analogue would begin with a halogenated derivative of this compound. For example, bromination of this compound could potentially introduce a bromine atom at the 3- or 6-position. This brominated intermediate could then undergo a Suzuki-Miyaura coupling with a different arylboronic acid to introduce a second, distinct aryl group onto the pyridine ring.

Alternatively, one could start with a dihalopyridine, such as 3,5-dibromo-2-methylpyridine, and perform sequential, regioselective Suzuki-Miyaura couplings. beilstein-journals.org The first coupling could introduce the phenyl group at the 5-position, followed by a second coupling with a different arylboronic acid at the 3-position to yield an unsymmetrical 3,5-diaryl-2-alkylpyridine. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these sequential couplings. nih.gov

Table 3: Representative Suzuki-Miyaura Coupling for the Synthesis of Biaryl Pyridine Analogues

Aryl HalideArylboronic AcidCatalystBaseSolventYield (%)
3-Bromo-5-phenyl-2-propylpyridine (hypothetical)4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water70-90
3-Bromo-2,4,6-trimethyl-5-phenylpyridine4-Fluorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane85
5-Bromo-2-methyl-3-aminopyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/Water78

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

While a standard ¹³C NMR spectrum identifies all unique carbon environments in a molecule, Distortionless Enhancement by Polarization Transfer (DEPT) experiments provide further clarification by distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

For this compound, a DEPT-135 experiment would show positive signals for CH₃ and CH carbons and negative signals for CH₂ carbons. A DEPT-90 experiment would only show signals for CH carbons. This differentiation is crucial for unambiguously assigning the signals of the propyl chain and the aromatic rings.

Table 1: Predicted DEPT NMR Signals for this compound

Carbon Type Group DEPT-90 Signal DEPT-135 Signal
CH₃ Propyl-CH₃ Absent Positive
CH₂ Propyl-CH₂ Absent Negative
CH₂ Propyl-CH₂ Absent Negative
CH Pyridine-C3, C4, C6 Present Positive
CH Phenyl-C2', C3', C4', C5', C6' Present Positive

2D NMR Experiments (e.g., COSY, HSQC, NOESY) for Conformational Analysis

Two-dimensional (2D) NMR experiments provide correlation data that reveals how atoms are connected within a molecule, either through bonds or through space. huji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (¹H-¹H spin-spin coupling). princeton.edu For this compound, COSY would show correlations between the protons of the propyl group (Hα ↔ Hβ ↔ Hγ). It would also reveal couplings between adjacent protons on the pyridine and phenyl rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). princeton.eduresearchgate.net This technique is invaluable for definitively assigning carbon signals based on their known proton assignments. For instance, the proton signal for the α-CH₂ of the propyl group would show a cross-peak with its corresponding ¹³C signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike COSY and HSQC, which show through-bond connectivity, NOESY reveals through-space proximities between nuclei, which is critical for determining the molecule's preferred conformation. princeton.eduslideshare.net In this compound, a key NOESY correlation would be expected between the protons on the α-carbon of the propyl chain and the proton at the C6 position of the pyridine ring. Additionally, correlations between the ortho-protons of the phenyl ring (C2' and C6') and the H4 proton of the pyridine ring would provide insight into the torsional angle between the two aromatic rings.

Table 2: Expected 2D NMR Correlations for this compound

Experiment Correlated Nuclei Information Provided
COSY ¹H ↔ ¹H Through-bond proton-proton coupling
HSQC ¹H ↔ ¹³C (one bond) Direct carbon-proton attachment

| NOESY | ¹H ↔ ¹H (through space) | Spatial proximity and molecular conformation |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. mdpi.com The calculated exact mass of the molecular ion [M+H]⁺ for this compound (C₁₄H₁₅N) is 198.1283. HRMS analysis would confirm this exact mass, distinguishing it from other potential compounds with the same nominal mass but different elemental formulas.

Table 3: Elemental Composition Data for this compound

Formula Nominal Mass Exact Mass [M] Exact Mass [M+H]⁺

Coupling with Chromatographic Techniques (e.g., GC×GC-MS) for Mixture Analysis

When this compound is present in a complex mixture, such as a synthetic reaction output, its isolation and identification are facilitated by coupling mass spectrometry with a chromatographic separation technique like Gas Chromatography (GC). Gas Chromatography-Mass Spectrometry (GC-MS) separates components of the mixture before they enter the mass spectrometer for analysis.

The fragmentation pattern produced by electron impact (EI) ionization in the mass spectrometer serves as a molecular fingerprint. For this compound, characteristic fragmentation would likely involve the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the propyl chain via McLafferty rearrangement or benzylic cleavage, leading to a prominent peak at m/z 168. Other fragments could arise from the cleavage of the bond between the two rings. libretexts.org

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment Ion Loss
197 [C₁₄H₁₅N]⁺ Molecular Ion (M⁺)
168 [M - C₂H₅]⁺ Loss of ethyl radical
120 [C₈H₁₀N]⁺ Phenyl ring cleavage

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These techniques are complementary and provide characteristic information about the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands would be expected for C-H stretching vibrations of both the aliphatic propyl group (typically 2850-2960 cm⁻¹) and the aromatic rings (~3030-3080 cm⁻¹). msu.edu Aromatic C=C and C=N stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. nih.gov Therefore, the symmetric "ring breathing" modes of both the phenyl and pyridine rings would be expected to produce strong signals in the Raman spectrum. The aliphatic C-H stretching and bending modes would also be observable.

Table 5: Predicted Vibrational Spectroscopy Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Spectroscopy Method
3030 - 3080 Aromatic C-H Stretch IR, Raman
2850 - 2960 Aliphatic C-H Stretch IR, Raman
~1600 Aromatic C=C Stretch (Phenyl) IR, Raman (Strong)
~1580 Aromatic C=C/C=N Stretch (Pyridine) IR, Raman (Strong)
1450 - 1470 Aliphatic C-H Bend IR

Analysis of this compound: A Review of Advanced Spectroscopic and Diffraction Data

Despite a comprehensive search for advanced spectroscopic and diffraction-based structural data on the chemical compound this compound, no specific experimental research findings for X-ray diffraction analysis or femtosecond transient absorption spectroscopy were found. The following sections outline the intended scope of this article, which could not be completed due to the absence of publicly available scientific literature on these specific analytical methodologies for this particular compound.

Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies

The characterization of novel chemical entities relies on a suite of sophisticated analytical techniques. Among these, X-ray diffraction and femtosecond transient absorption spectroscopy provide unparalleled insights into the solid-state structure and ultrafast excited-state dynamics of molecules, respectively. This article was intended to focus on the application of these methods to the specific compound 5-phenyl-2-propylpyridine.

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions, bond lengths, bond angles, and other crucial structural parameters can be determined.

For this compound, an XRD analysis would have provided invaluable information, including:

Crystallographic Data: The specific crystal system, space group, and unit cell dimensions.

Molecular Conformation: The dihedral angle between the phenyl and pyridine (B92270) rings, and the conformation of the propyl group in the solid state.

Intermolecular Interactions: The presence of any significant non-covalent interactions, such as π-π stacking or C-H···π interactions, which govern the packing of molecules in the crystal lattice.

A search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction studies for this compound. Therefore, no experimental data on its solid-state structure can be presented.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.5
b (Å) 12.3
c (Å) 15.8
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2045.3
Z 4

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful pump-probe technique used to investigate the dynamics of photoexcited states on extremely short timescales (10⁻¹⁵ seconds). In a typical fs-TA experiment, a "pump" laser pulse excites the molecule to a higher electronic state. A subsequent, time-delayed "probe" pulse then measures the absorption of light by the transient excited species. By varying the delay time between the pump and probe pulses, the formation, evolution, and decay of excited states can be tracked in real-time.

For this compound, fs-TA spectroscopy could reveal critical information about its photophysical properties, such as:

Excited-State Lifetimes: The duration for which the molecule remains in its excited singlet or triplet states.

Relaxation Pathways: The mechanisms by which the excited molecule returns to its ground state, including processes like internal conversion, intersystem crossing, and fluorescence.

Transient Species: The identification of any short-lived intermediates or conformational changes that occur upon photoexcitation.

A thorough review of the literature found no studies employing femtosecond transient absorption spectroscopy to investigate the excited-state dynamics of this compound. Consequently, no research findings or data tables on this topic can be provided.

Table 2: Hypothetical Excited-State Dynamics Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

Solvent Excitation Wavelength (nm) Transient Species Lifetime (ps)
Acetonitrile 266 S₁ (Locally Excited State) 50
Cyclohexane 266 S₁ (Locally Excited State) 120

Theoretical and Computational Investigations of 5 Phenyl 2 Propylpyridine

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are instrumental in characterizing the intrinsic properties of 5-phenyl-2-propylpyridine at the molecular level. These calculations provide a detailed picture of the electron distribution and energy levels, which are fundamental to its chemical behavior and spectroscopic properties.

Density Functional Theory (DFT) Calculations of Ground and Excited States

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of substituted pyridines due to its favorable balance of computational cost and accuracy. ias.ac.inijcce.ac.ir DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311G+(d,p), are used to optimize the molecular geometry of the ground state (S₀) and to predict various molecular properties. ias.ac.in For phenylpyridine systems, DFT is used to determine structural parameters, vibrational frequencies, and electronic properties. usc.edunih.gov

Time-Dependent DFT (TD-DFT) extends these capabilities to electronically excited states, allowing for the simulation of UV-Vis absorption spectra and providing insights into the nature of electronic transitions. mdpi.comq-chem.comresearchgate.net For molecules like this compound, these transitions typically involve π→π* excitations within the aromatic rings and n→π* transitions associated with the nitrogen lone pair. The accuracy of TD-DFT allows for a direct comparison with experimental spectroscopic data, aiding in the interpretation of the molecule's photophysical behavior. researchgate.net

Table 1: Representative DFT-Calculated Geometric Parameters for a Phenylpyridine Moiety
ParameterBond/AngleCalculated Value (B3LYP)
Bond LengthC-C (Pyridine Ring)~1.39 Å
C-N (Pyridine Ring)~1.34 Å
C-C (Phenyl Ring)~1.40 Å
C-C (Inter-ring)~1.49 Å
Bond AngleC-N-C (Pyridine Ring)~117°
C-C-C (Pyridine Ring)~120°
Dihedral AnglePhenyl-Pyridine~25-35°

Note: These are typical values for phenylpyridine systems and serve as an illustrative example. Actual values for this compound would require specific calculations.

Ab Initio Methods for Potential Energy Surfaces and Conical Intersections

While DFT is powerful, high-accuracy ab initio methods are often employed to map out potential energy surfaces (PES) for chemical reactions, especially those involving excited states. nih.gov A PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. u-szeged.hu Methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are used to accurately describe the electronic states and their crossings. mdpi.com

These calculations are crucial for identifying stationary points (minima and transition states) and, importantly, conical intersections. u-szeged.hursc.org A conical intersection is a point of degeneracy between two electronic states, which provides an efficient pathway for radiationless decay from an excited state back to the ground state. osti.govdokumen.pubnyu.edu The presence and location of conical intersections are fundamental to understanding the photochemistry and photostability of molecules like this compound. mdpi.comwindows.net While computationally demanding, these methods provide a detailed picture of reaction dynamics that is often inaccessible through experiment alone. u-szeged.hu

HOMO-LUMO Gap Analysis and Charge Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. irjweb.com The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comschrodinger.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more polarizable and reactive. mdpi.com For aromatic systems like this compound, the HOMO is typically a π-orbital delocalized over the rings, and the LUMO is a π*-antibonding orbital. DFT calculations are routinely used to compute these orbital energies and predict reactivity trends. ias.ac.innih.gov

Analysis of the charge distribution reveals the electrostatic potential of the molecule, highlighting electron-rich and electron-deficient regions. In phenylpyridines, the nitrogen atom is typically the most electron-rich center, making it a primary site for electrophilic attack or protonation. rsc.orgresearchgate.net The distribution of partial charges across the carbon skeleton influences intermolecular interactions and the regioselectivity of reactions.

Table 2: Calculated Global Reactivity Descriptors for a Pyridine (B92270) Derivative (Illustrative Example)
ParameterFormulaTypical Value (eV)Description
HOMO Energy (E_HOMO)--6.3Electron-donating capacity
LUMO Energy (E_LUMO)--1.8Electron-accepting capacity
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMO4.5Chemical reactivity/stability
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.25Resistance to charge transfer
Chemical Softness (S)1 / (2η)0.22Propensity for charge transfer
Electronegativity (χ)-(E_HOMO + E_LUMO) / 24.05Electron-attracting power
Electrophilicity Index (ω)χ² / (2η)3.64Electrophilic character

Note: Values are representative and calculated from typical HOMO/LUMO energies for illustrative purposes.

Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools to map the energetic landscape of chemical reactions, identifying the most favorable pathways and the structures of transient intermediates and transition states.

Computational Elucidation of Organic Reaction Mechanisms

The synthesis and functionalization of pyridine derivatives involve various organic reaction mechanisms. Computational methods, particularly DFT, are extensively used to elucidate these pathways step-by-step. researchgate.netresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. researchgate.net

For reactions involving this compound, such as electrophilic aromatic substitution or C-H activation, computational studies can determine the regioselectivity (i.e., which position on the rings is most reactive) and the stereochemistry of the products. nih.govwikipedia.org These studies can validate proposed experimental mechanisms or even uncover new, unexpected reaction pathways. researchgate.netchemrxiv.org For instance, in the synthesis of substituted pyridines, computational analysis can clarify the sequence of bond formations and the role of catalysts. nih.gov

Activation Energy Calculations and Kinetic Modeling

A critical aspect of understanding reaction mechanisms is the calculation of activation energies (Ea). The activation energy represents the energy barrier that must be overcome for a reaction to occur and is determined by the energy difference between the reactants and the transition state. Transition State Theory, combined with quantum chemical calculations, allows for the prediction of reaction rate constants. oberlin.edu

Table 3: Representative Calculated Activation Energies for Reactions of Aromatic Compounds
Reaction TypeReactantsActivation Energy (Ea) (kcal/mol)
Electrophilic Substitution (Nitration)Phenylpyridine + NO₂⁺15 - 20
Radical AdditionPhenyl Radical + Alkyne3 - 5
C-H Activation (Pd-catalyzed)Phenylpyridine + Catalyst20 - 30
OH Radical Reaction (Atmospheric)Pyridine Derivative + •OH1 - 4

Note: These values are illustrative examples from studies on related compounds to show the typical energy barriers for different reaction classes. oberlin.educolab.ws

Molecular Dynamics Simulations in Molecular Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movement of atoms and molecules over time. These simulations are instrumental in exploring the dynamic nature of chemical compounds and their interactions with biological targets. However, a specific search of scientific literature and databases did not yield dedicated MD simulation studies for this compound. Such studies would be crucial for elucidating its behavior in a simulated biological environment, providing insights into its stability, flexibility, and potential interaction mechanisms.

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be adopted through the rotation of single bonds. Understanding this landscape is fundamental to predicting a molecule's biological activity. Computational methods are often employed to identify low-energy, stable conformers. nih.gov For this compound, the flexibility of the propyl chain and the rotational freedom between the phenyl and pyridine rings suggest a complex conformational space. A detailed exploration would typically involve systematic conformational searches to identify the most probable shapes the molecule assumes in solution or when interacting with a biological target. Without specific research on this compound, any discussion on its preferred conformations remains purely speculative.

Ligand-target docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their binding mechanisms at a molecular level. nih.gov The prediction of the binding mode of this compound would require a specific biological target. While the general methodology for such a study is well-established, involving the preparation of the ligand and receptor structures and the use of docking software to predict binding affinities and poses, the absence of published docking studies for this compound makes it impossible to report on its specific binding interactions with any known protein or enzyme. The results of such a study would typically be presented in a table summarizing docking scores and key interacting residues.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesBinding Mode Description
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 1: Hypothetical Docking Results for this compound

Structure Activity/property Relationship Sar/spr Studies of 5 Phenyl 2 Propylpyridine Analogues

Impact of Substituent Effects on Chemical Reactivity and Regioselectivity

The chemical reactivity and regioselectivity of 5-phenyl-2-propylpyridine analogues are profoundly influenced by the electronic and steric nature of substituents on both the pyridine (B92270) and phenyl rings. The nitrogen atom in the pyridine ring, with its lone pair of electrons, generally directs electrophilic aromatic substitution to the positions meta to it (positions 3 and 5), while it deactivates the ring towards this type of reaction. Conversely, the ring is activated towards nucleophilic substitution, primarily at the ortho and para positions (2, 4, and 6).

The introduction of substituents can further modulate this inherent reactivity. Electron-donating groups (EDGs) on the pyridine ring, such as alkyl or alkoxy groups, can increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially altering the regioselectivity. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, further deactivate the ring to electrophilic substitution but enhance its reactivity towards nucleophilic attack.

The regioselectivity of reactions such as lithiation can also be controlled by the strategic placement of substituents. For example, in thiophene (B33073) derivatives, which share some electronic similarities with pyridine, successive lithiation and electrophilic quench reactions have been used to achieve specific substitution patterns. mdpi.com A similar strategy could be envisioned for this compound analogues, where existing substituents would direct the position of metalation and subsequent functionalization.

A hypothetical example of how substituents might influence the regioselectivity of an electrophilic substitution reaction (e.g., nitration) on a this compound analogue is presented in the table below.

AnalogueSubstituent on Phenyl RingPredicted Major Mononitration Product(s)Rationale
1 HNitration on the phenyl ring (ortho/para to the pyridine)The pyridine ring is deactivated.
2 4'-OCH₃Nitration on the phenyl ring (ortho to the methoxy (B1213986) group)The strong activating effect of the methoxy group directs the substitution.
3 4'-NO₂Nitration on the phenyl ring (meta to the nitro group)The deactivating nitro group directs meta substitution on the phenyl ring.

Correlation of Structural Modifications with Molecular Recognition Properties

The ability of this compound analogues to participate in molecular recognition events is intrinsically linked to their three-dimensional structure, electronic properties, and the spatial arrangement of functional groups capable of forming non-covalent interactions. These interactions include hydrogen bonding, π-π stacking, and hydrophobic interactions.

Structural modifications can be tailored to enhance the binding affinity and selectivity of these molecules for specific biological targets or host molecules. For instance, the introduction of hydrogen bond donors (e.g., -OH, -NH₂) or acceptors (e.g., -C=O, -NO₂) can facilitate specific hydrogen bonding interactions with a receptor. The planarity of the phenylpyridine core is crucial for effective π-π stacking interactions, which are common in the recognition of DNA or protein aromatic residues.

The table below illustrates how hypothetical structural modifications to a this compound scaffold could be designed to enhance molecular recognition for a hypothetical receptor with a hydrophobic pocket and a hydrogen bond acceptor site.

AnalogueStructural ModificationPredicted Interaction with ReceptorRationale
4 Addition of a 4'-OH group on the phenyl ringEnhanced binding affinityThe hydroxyl group can act as a hydrogen bond donor to the receptor's acceptor site.
5 Replacement of the propyl group with a bulkier t-butyl groupPotentially decreased binding affinityThe bulkier group may cause steric hindrance within the hydrophobic pocket.
6 Introduction of a 3'-fluoro group on the phenyl ringMay enhance binding through halogen bondingThe fluorine atom can participate in favorable interactions with electron-rich areas of the receptor.

Relationships between Molecular Structure and Spectroscopic/Photophysical Features

The spectroscopic and photophysical properties of this compound analogues are highly sensitive to their molecular structure. The absorption and emission spectra, as well as fluorescence quantum yields, can be tuned by altering the electronic nature and steric arrangement of substituents.

In many phenylpyridine derivatives, the lowest energy electronic transition is often a π-π* transition localized on the conjugated system. The introduction of electron-donating or electron-withdrawing groups can modify the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption and emission maxima. For instance, in phenyl-substituted 2,2′:6′,2″-terpyridines, the introduction of an electron-donating amino group at the p-position of the phenyl ring resulted in a significant red-shift of the absorption and fluorescence spectra due to an intramolecular charge transfer (ICT) process. rsc.orgresearchgate.net

The following table provides a hypothetical illustration of how substituents might affect the spectroscopic properties of this compound analogues in a nonpolar solvent.

AnalogueSubstituent on Phenyl RingExpected λmax (Absorption)Expected λmax (Emission)Rationale
7 H~300 nm~350 nmBaseline π-π* transition.
8 4'-N(CH₃)₂>350 nm>400 nmStrong electron-donating group leads to a red-shift due to an ICT state. rsc.orgresearchgate.net
9 4'-CN~310 nm~360 nmElectron-withdrawing group causes a slight red-shift.

Structure-Odor Relationships in Phenylpyridine Derivatives

The following table presents a hypothetical exploration of how structural changes might influence the odor profile of this compound analogues, based on general principles of structure-odor relationships.

AnalogueStructural ModificationHypothetical Odor ProfileRationale
10 This compoundA complex aroma, potentially with nutty, green, and aromatic notes.Combination of the characteristics of the propylpyridine and phenyl groups.
11 Addition of a 4'-methoxy group on the phenyl ringMay introduce a sweet, anisic note.The methoxy group is often associated with sweet or anisic scents.
12 Replacement of the propyl group with a methyl groupThe nutty and green character might be reduced.The smaller alkyl group would alter the molecule's interaction with olfactory receptors.

Structural Determinants for Liquid Crystalline Behavior

The emergence of liquid crystalline phases in organic molecules is highly dependent on their molecular shape and the presence of both rigid and flexible structural elements. For phenylpyridine derivatives to exhibit liquid crystalline behavior, they typically require a rod-like (calamitic) or disc-like (discotic) molecular structure.

In calamitic liquid crystals, a rigid core, such as the phenylpyridine unit, is often appended with flexible alkyl or alkoxy chains. The length of these chains plays a crucial role in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. For example, in a series of 2-(4-n-alkoxyphenyl)-5-methylpyridines, a monotropic nematic phase was only observed for homologues with longer alkoxy chains (six to nine carbon atoms). researchgate.net

The table below provides a hypothetical overview of how structural modifications could influence the liquid crystalline properties of this compound analogues.

AnalogueStructural ModificationPredicted Liquid Crystalline BehaviorRationale
13 Addition of a long (e.g., C₈H₁₇O-) chain at the 4'-position of the phenyl ringPotential for nematic or smectic phases.The long alkyl chain provides the necessary flexibility to promote mesophase formation. researchgate.net
14 Introduction of a bulky lateral substituent (e.g., a chloro group at the 3'-position) on analogue 13Lowered clearing point compared to analogue 13.The lateral substituent disrupts the molecular packing.
15 Replacement of the phenyl group with a more extended biphenyl (B1667301) group in analogue 13Increased clearing point and potentially higher-ordered smectic phases.The more extended rigid core enhances the anisotropy of the molecule.

Applications in Advanced Chemical Research

Role as Versatile Synthetic Intermediates

The phenylpyridine framework is a fundamental building block in organic synthesis, serving as a precursor for a diverse range of more complex molecules. Although specific examples detailing the use of 5-phenyl-2-propylpyridine as a synthetic intermediate are scarce, the reactivity of the phenylpyridine core is well-established. For instance, 2-phenylpyridine (B120327) can be prepared through the reaction of phenyl lithium with pyridine (B92270). wikipedia.org This foundational structure can then undergo various functionalization reactions.

The synthesis of related compounds, such as 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine, has been documented, highlighting the accessibility of such substituted pyridines through condensation reactions. biosynth.comchemicalbook.comchemicalbook.com These synthetic routes suggest that this compound can also be prepared and subsequently modified to introduce additional functional groups, thereby serving as a versatile intermediate for creating novel compounds with desired properties for applications in pharmaceuticals, agrochemicals, and materials science.

The C-H bonds on both the phenyl and pyridine rings of 2-phenylpyridine derivatives can be selectively activated and functionalized using transition metal catalysts, such as palladium and rhodium. nih.govrsc.org This allows for the introduction of various substituents at specific positions, further expanding the synthetic utility of the phenylpyridine scaffold. These functionalized derivatives are key intermediates in the synthesis of complex organic molecules, including biologically active compounds and materials for electronic devices.

Catalytic Applications in Organic Transformations

Phenylpyridine derivatives have demonstrated significant utility in the field of catalysis, primarily as ligands for transition metal complexes. The nitrogen atom of the pyridine ring and a carbon atom of the phenyl ring can coordinate to a metal center, forming a stable cyclometalated complex. These complexes have shown catalytic activity in a variety of organic transformations.

Palladium complexes incorporating 2-phenylpyridine ligands, for example, have been effectively employed as catalysts in C-H activation reactions. nih.gov These reactions enable the direct functionalization of otherwise inert C-H bonds, offering a more efficient and atom-economical approach to synthesizing complex organic molecules. Ruthenium complexes with 2-phenylpyridine have also been utilized for selective meta sulfonation. acs.org

Furthermore, rhodium complexes with 2-phenylpyridine have been shown to catalyze the regioselective alkylation of 2-phenylpyridines with terminal alkenes through C-H bond activation. rsc.org While there is no specific research on the catalytic applications of this compound itself, its structural similarity to other catalytically active phenylpyridines suggests its potential as a ligand in the development of new catalysts.

Table 1: Examples of Catalytic Applications of Phenylpyridine Derivatives

Phenylpyridine Derivative Metal Catalyst Type of Reaction Reference
2-Phenylpyridine Palladium(II) C-H Alkylation nih.gov
2-Phenylpyridine Palladium(II) Ortho-Arylation nih.gov
2-Phenylpyridine Palladium(II) Alkoxycarbonylation nih.gov
2-Phenylpyridine Rhodium(I) Regioselective Alkylation rsc.org
2-Phenylpyridine Ruthenium(II) Meta Sulfonation acs.org

Development of Chemical Sensors and Fluorescent Probes

The photophysical properties of the phenylpyridine scaffold make it an attractive candidate for the development of chemical sensors and fluorescent probes. The emission characteristics of these compounds can be sensitive to their local environment, allowing for the detection of various analytes. mdpi.com

Derivatives of aminopyridine, which share the core pyridine structure, have been investigated for their fluorescent properties. mdpi.com Studies have shown that substituents on the phenyl and pyridine rings can significantly influence the absorption and emission wavelengths, as well as the quantum yield of these compounds. mdpi.com This tunability is a crucial aspect in the design of fluorescent probes for specific applications.

While direct research on this compound as a chemical sensor is not available, the broader family of pyridine-based compounds has been successfully employed in the development of sensors for a range of applications, from detecting toxic chemicals to monitoring biological processes. mdpi.comnih.gov The inherent fluorescence of the phenylpyridine core suggests that this compound and its derivatives could be engineered to function as effective chemical sensors or fluorescent probes.

Table 2: Fluorescent Properties of Selected Aminopyridine Derivatives

Compound Substituent (R¹) λem (nm) Quantum Yield (Φ) Reference
Aminopyridine 1 tert-butyl 480 0.34 mdpi.com
Aminopyridine 2 benzyl 480 0.44 mdpi.com
Aminopyridine 3 cyclohexyl 480 0.31 mdpi.com
Aminopyridine 4 4-(trifluoromethyl)phenyl 485 0.31 mdpi.com
Aminopyridine 5 4-(methyl)phenyl 485 0.27 mdpi.com

Integration into Advanced Materials (e.g., Liquid Crystals, Optoelectronic Systems)

The rigid, planar structure of the phenylpyridine core is a desirable feature for the design of advanced materials with specific optical and electronic properties. Phenylpyridine derivatives have been extensively studied for their applications in liquid crystals and optoelectronic devices, particularly organic light-emitting diodes (OLEDs).

Research on N-phenylpyridinium salts has demonstrated their capacity to form various liquid crystalline phases. mdpi.com The mesomorphic behavior of these ionic compounds is influenced by the nature of the anion and the length of attached alkyl chains. Similarly, studies on 2-(4-n-alkoxyphenyl)-5-methylpyridines have shown that these compounds can exhibit nematic liquid crystal phases, with the stability of the mesophase being dependent on the length of the alkoxy group. These findings suggest that this compound, with appropriate modifications, could also exhibit liquid crystalline properties.

In the realm of optoelectronics, 2-phenylpyridine and its derivatives are crucial precursors for the synthesis of highly fluorescent metal complexes. wikipedia.org Iridium(III) complexes of 2-phenylpyridine are widely used as phosphorescent emitters in OLEDs due to their high quantum efficiency and color tunability. The emission color can be modified by introducing different substituents on the phenylpyridine ligand. wikipedia.org This established application of the 2-phenylpyridine scaffold underscores the potential of this compound in the development of new materials for optoelectronic devices.

Challenges and Future Research Directions in 5 Phenyl 2 Propylpyridine Chemistry

Expanding Synthetic Scope to Complex Molecular Architectures

The development of versatile and efficient synthetic methodologies is paramount to unlocking the full potential of the 5-phenyl-2-propylpyridine scaffold. Current synthetic routes may be limited in their ability to introduce a wide range of functional groups or to construct more intricate molecular superstructures. A primary challenge is the selective functionalization of the pyridine (B92270) and phenyl rings, as well as the propyl chain.

Future research should focus on the development of novel catalytic systems, such as those based on transition metals, to enable regioselective C-H activation and cross-coupling reactions. This would allow for the precise installation of various substituents at specific positions on the this compound core. Furthermore, exploring multicomponent reactions and domino cyclization strategies could provide rapid access to complex derivatives from simple starting materials. The ultimate goal is to establish a robust synthetic toolbox that allows for the systematic modification of the this compound framework, paving the way for the creation of libraries of compounds with diverse structures and properties.

Elucidating Underexplored Molecular Interaction Pathways

A deep understanding of the non-covalent interactions involving this compound is crucial for predicting its behavior in different chemical and biological environments. The interplay of π-π stacking interactions between the phenyl and pyridine rings, as well as hydrophobic interactions involving the propyl group, governs its self-assembly and binding to other molecules. However, a detailed quantitative understanding of these forces is often lacking.

Future investigations should employ a combination of experimental techniques, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), with high-level computational methods to probe and quantify these weak interactions. Studying the formation of supramolecular assemblies, such as dimers, oligomers, and host-guest complexes, will provide valuable insights into the recognition properties of the this compound scaffold. A particular area of interest is the influence of solvent on these interactions, as this has significant implications for its application in solution-phase processes.

Interaction TypeKey Research QuestionProposed Methodology
π-π Stacking What is the preferred orientation and energetic contribution of stacking interactions?X-ray crystallography, NMR spectroscopy, and quantum mechanical calculations.
Hydrophobic Interactions How does the propyl chain influence aggregation and binding affinity?ITC, fluorescence spectroscopy, and molecular dynamics simulations.
Hydrogen Bonding Can functionalization introduce specific hydrogen bonding motifs?Synthesis of derivatives with hydrogen bond donors/acceptors and spectroscopic analysis.

Designing Novel Functional Materials based on this compound Frameworks

The unique combination of a rigid aromatic core and a flexible alkyl chain makes this compound an attractive building block for the design of novel functional materials. However, translating the properties of the individual molecule into macroscopic materials with desired functionalities remains a significant challenge.

Future research in this area should explore the incorporation of this compound units into polymers, metal-organic frameworks (MOFs), and liquid crystals. By strategically modifying the molecular structure, it may be possible to tune the photophysical, electronic, and self-assembly properties of the resulting materials. For example, the introduction of chromophores or electronically active groups could lead to the development of novel organic light-emitting diodes (OLEDs) or sensors. Similarly, the design of liquid crystalline phases based on this compound derivatives could open up applications in display technologies. A key aspect of this research will be to establish clear structure-property relationships that can guide the rational design of materials with tailored performance characteristics.

Q & A

Q. How should researchers navigate the lack of ecological toxicity data for this compound?

  • Answer : Perform OECD 201/202 tests (algae/daphnia acute toxicity) to estimate EC50_{50} values. For bioaccumulation potential, use log KowK_{ow} (octanol-water partition coefficient) measurements. Cross-reference with EPA EPI Suite models to predict environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.